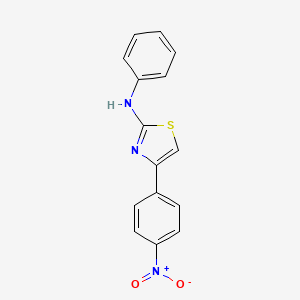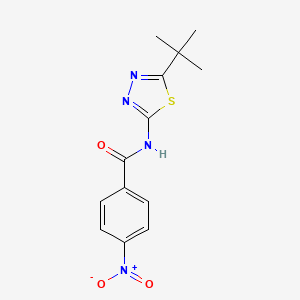
4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amin ist eine organische Verbindung, die zur Klasse der Thiazole gehört. Thiazole sind heterocyclische Verbindungen, die sowohl Schwefel- als auch Stickstoffatome in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Nitrophenylgruppe und einer Phenylgruppe aus, die an den Thiazolring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amin umfasst typischerweise die folgenden Schritte:
Bildung des Thiazolrings: Der Thiazolring kann durch die Hantzsch-Thiazolsynthese synthetisiert werden, die die Reaktion von α-Halogenketonen mit Thioharnstoff beinhaltet. Für diese Verbindung wären die Ausgangsmaterialien 4-Nitrobenzyl-bromid und Thioharnstoff.
Substitutionsreaktion: Die intermediäre Thiazolverbindung wird dann einer nucleophilen Substitutionsreaktion mit Anilin (Phenylamin) unterzogen, um die Phenylgruppe am Stickstoffatom des Thiazolrings einzuführen.
Die Reaktionsbedingungen umfassen üblicherweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol oder Acetonitril, oft in Gegenwart einer Base wie Kaliumcarbonat, um die nucleophile Substitution zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-(4-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amin würde ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um die Reaktionsparameter präzise zu steuern. Lösungsmittelrückgewinnung und -recycling sowie Abfallmanagement sind entscheidende Aspekte der industriellen Synthese, um Nachhaltigkeit und Kosteneffizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Reduktion: Die Nitrogruppe in 4-(4-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amin kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder mit chemischen Reduktionsmitteln wie Zinn(II)-chlorid in Salzsäure zu einer Aminogruppe reduziert werden.
Elektrophile Substitution: Der Phenylring kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung, Sulfonierung oder Halogenierung eingehen.
Nucleophile Substitution: Der Thiazolring kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Kohlenstoffatomen, die an das Schwefel- und Stickstoffatom angrenzen.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Zinn(II)-chlorid in Salzsäure.
Elektrophile Substitution: Salpetersäure zur Nitrierung, Schwefelsäure zur Sulfonierung und Halogene (Chlor, Brom) zur Halogenierung.
Nucleophile Substitution: Anilin oder andere Nucleophile in Gegenwart einer Base wie Kaliumcarbonat.
Hauptprodukte
Reduktion: 4-(4-Aminophenyl)-N-phenyl-1,3-thiazol-2-amin.
Elektrophile Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.
Nucleophile Substitution: Substituierte Thiazolderivate mit verschiedenen Nucleophilen.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Mechanismen.
Biologie: Die Verbindung kann bei der Untersuchung der Enzyminhibition verwendet werden, insbesondere bei Enzymen, die mit thiazolhaltigen Substraten interagieren.
Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Materialien eingesetzt, bei denen bestimmte chemische Eigenschaften erforderlich sind.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amin hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Die Nitrophenylgruppe kann an Elektronentransferreaktionen teilnehmen, während der Thiazolring über Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit biologischen Makromolekülen interagieren kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Nitrophenyl)-1,3-thiazol-2-amin: Fehlt die Phenylgruppe, die an das Stickstoffatom gebunden ist.
4-(4-Aminophenyl)-N-phenyl-1,3-thiazol-2-amin: Die Nitrogruppe ist zu einer Aminogruppe reduziert.
N-Phenyl-1,3-thiazol-2-amin: Fehlt die Nitrophenylgruppe.
Einzigartigkeit
4-(4-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amin ist einzigartig durch das Vorhandensein sowohl einer Nitrophenylgruppe als auch einer Phenylgruppe, die an den Thiazolring gebunden sind. Diese Kombination von funktionellen Gruppen bietet einen einzigartigen Satz chemischer Eigenschaften und Reaktivitätsmuster, wodurch sie für bestimmte Anwendungen in Forschung und Industrie wertvoll ist.
Eigenschaften
Molekularformel |
C15H11N3O2S |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
4-(4-nitrophenyl)-N-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-21-15(17-14)16-12-4-2-1-3-5-12/h1-10H,(H,16,17) |
InChI-Schlüssel |
XOHRNJAWXPLJHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![2-{[(4-hydroxyphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11660898.png)
![4-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl dimethylcarbamate](/img/structure/B11660902.png)
![(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660906.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660926.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660927.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
![N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660930.png)

![2,6-Di-tert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11660951.png)
![diethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11660957.png)

